4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium
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Overview
Description
4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of a brominated phenol derivative and a phosphonium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl(triphenyl)phosphonium bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: 2,6-dimethylphenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonium group can facilitate the compound’s entry into cells, enhancing its bioavailability.
Pathways Involved: The compound may interfere with oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A precursor to the compound, with similar chemical properties but lacking the phosphonium group.
Methyl(triphenyl)phosphonium bromide: Another precursor, primarily used in Wittig reactions for the synthesis of alkenes.
Uniqueness
4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium is unique due to the combination of a brominated phenol and a phosphonium salt in a single molecule.
Properties
CAS No. |
93839-50-0 |
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Molecular Formula |
C27H26BrOP |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C8H9BrO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(9)4-6(2)8(5)10/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
ZISVNXPJRBXLOF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C)Br.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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